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Compound of Interest

Compound Name: CI-1040

Cat. No.: B1683921

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ClI-1040, also known as PD184352, is a pioneering small-molecule inhibitor of the dual-
specificity kinases MEK1 and MEK2 (Mitogen-activated protein kinase kinase). As the first MEK
inhibitor to enter clinical development, it has been instrumental in validating the therapeutic
potential of targeting the Ras/Raf/MEK/ERK signaling pathway, a critical cascade frequently
dysregulated in human cancers. This technical guide provides a comprehensive overview of
the chemical structure, physicochemical properties, mechanism of action, preclinical and
clinical data, and detailed experimental protocols relevant to the study of CI-1040.

Chemical Structure and Properties

CI-1040 is a synthetic organic compound belonging to the class of aminobenzoic acids and
derivatives. Its chemical and physical properties are summarized in the table below.
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Property Value
2-(2-chloro-4-iodophenylamino)-N-
IUPAC Name . .
(cyclopropylmethoxy)-3,4-difluorobenzamide
Synonyms PD184352, PD 184352
CAS Number 212631-79-3

Molecular Formula

C17H14CIF2IN202

Molecular Weight 478.67 g/mol
Appearance White to off-white solid
N DMSO: = 100 mg/mL, Ethanol: 14 mg/mL,
Solubility
Water: Insoluble
O=C(C1=CC=C(C(F)=C1NC2=CC=C(l)C=C2CI)
SMILES

F)NOCC3CC3

Mechanism of Action

CI1-1040 is a highly specific and potent, non-ATP-competitive inhibitor of MEK1 and MEK2. It
binds to a unique hydrophobic pocket adjacent to the ATP-binding site of unphosphorylated

MEK, locking the enzyme in a catalytically inactive conformation. This allosteric inhibition

prevents the phosphorylation and subsequent activation of the downstream effector kinases,
ERK1 and ERK2 (extracellular signal-regulated kinases). The inhibition of ERK1/2
phosphorylation blocks the transduction of growth-promoting signals, leading to cell cycle

arrest and, in some contexts, apoptosis. The high selectivity of CI-1040 for MEK1/2 is a key

feature, with minimal activity against a wide range of other kinases.
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Figure 1. The MEK/ERK signaling pathway and the inhibitory action of CI-1040.
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Preclinical Data
In Vitro Activity

CI-1040 has demonstrated potent inhibitory activity against MEK1 and has shown efficacy in

various cancer cell lines, particularly those with activating mutations in the Ras/Raf pathway.

Parameter Value Cell Line/Assay Condition
ICso0 17 nM MEK1 (cell-free assay)
ICso 0.3 uM Inhibition of MEK1 in vitro

Papillary thyroid carcinoma
Glso 52 nM (PTC) cells with BRAF

mutation

PTC cells with RET/PTC1
Glso 1.1 uM

rearrangement

] Colon 26 cells (1 uM for 1

Effect >75% reduction of pMAPK

hour)
Effect 99% & 92% inhibition of ERK1 MDA-MB-231 breast cancer

ec

& ERK2 phosphorylation

cells (1 pM)

In Vivo Activity

Preclinical studies in animal models have shown the antitumor activity of CI-1040 in various

xenograft models.

Animal Model

Dosing

Outcome

Colon tumor xenografts

48-200 mg/kg (oral)

Impaired growth of mouse and

human colon tumor xenografts.

PTC tumor xenografts

300 mg/kg/day (oral) for 3

weeks

31.3% tumor reduction (BRAF
mutation), 47.5% tumor
reduction (RET/PTC1

rearrangement).
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Clinical Data

CI-1040 was advanced into clinical trials based on its promising preclinical profile. However, its
development was ultimately halted due to insufficient clinical efficacy and unfavorable
pharmacokinetic properties.

Phase | Study

A Phase | study was conducted to determine the maximum tolerated dose (MTD), safety,
pharmacokinetics, and preliminary antitumor activity.

Parameter Finding

No. of Patients 77

Dose Range 100 mg QD to 800 mg TID

MTD 800 mg BID with food
Dose-Limiting Toxicity Grade 3 asthenia at 800 mg TID

Diarrhea, asthenia, rash, nausea, and vomiting
Common Adverse Events
(mostly Grade 1 or 2)

1 partial response (pancreatic cancer), 19
Antitumor Activity patients (28%) with stable disease (median

duration 5.5 months).

Median inhibition of tumor pERK of 73% (range

Pharmacodynamics ) ]
46% to 100%) in 10 patients.

Plasma concentrations of CI-1040 and its active
o metabolite, PD0184264, increased in a less
Pharmacokinetics ] o ]
than dose-proportional manner. Administration

with a high-fat meal increased drug exposure.

Phase Il Study

A multicenter Phase Il study evaluated the efficacy of CI-1040 in patients with advanced non-
small-cell lung, breast, colon, and pancreatic cancer.
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Parameter Finding

67 (14 breast, 20 colon, 18 NSCLC, 15

No. of Patients _
pancreatic)

Dosing Regimen 800 mg BID continuously

No complete or partial responses. 8 patients
Antitumor Activity had stable disease (median duration 4.4

months).

Insufficient antitumor activity to warrant further

Conclusion _
development in the tested cancers.

Metabolism and Pharmacokinetics

Cl1-1040 undergoes extensive oxidative metabolism. A key active metabolite, PD0184264, was
found to have significantly higher plasma concentrations (approximately 30-fold greater) than
the parent compound in patients. This metabolite, later known as zapnometinib, exhibits
superior pharmacokinetic properties and has been investigated further. The development of CI-
1040 was hampered by low bioavailability, which was improved by administration with food.
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Figure 2. Logical progression of CI-1040's development and its influence.

Experimental Protocols
MEK1 Kinase Inhibition Assay (Radiometric)

This protocol describes a cell-free assay to determine the inhibitory activity of CI-1040 on
MEK1 kinase.

Materials:
¢ Recombinant GST-MEK1 and GST-MAPK (ERK)

¢ Myelin Basic Protein (MBP)
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e Assay Buffer: 50 mM Tris (pH 7.4), 10 mM MgClz, 2 mM EGTA
o [y-2P]ATP

e CI-1040 stock solution (in DMSO)

o Laemmli SDS sample buffer

o SDS-PAGE gels (10%)

e Phosphorimager

Procedure:

o Prepare the kinase reaction mixture in a final volume of 50 pL containing:

[e]

10 pg GST-MEK1

o

0.5 ug GST-MAPK

[¢]

40 ug MBP

[¢]

Varying concentrations of CI-1040 or DMSO (vehicle control)
» Pre-incubate the mixture for 10 minutes at 30°C.

e Initiate the reaction by adding 10 uM [y-32P]ATP.

* Incubate for 15 minutes at 30°C.

o Stop the reaction by adding Laemmli SDS sample buffer.

» Resolve the phosphorylated MBP by SDS/10% PAGE.

e Visualize the radiolabeled MBP using a phosphorimager and quantify the band intensities to
determine the ICso of CI-1040.

Cell Proliferation Assay (Flow Cytometry)
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This protocol is for assessing the effect of CI-1040 on cell cycle progression.

Materials:

e Cancer cell line of interest

o Complete cell culture medium

e CI-1040 stock solution (in DMSO)

e Propidium lodide (P1) staining solution (50 pg/mL PI, 30 units/mL RNase)

e 70% ice-cold ethanol

o Flow cytometer

Procedure:

e Seed cells in T-75 cm? flasks and allow them to adhere overnight.

o Treat the cells with varying concentrations of CI-1040 or DMSO for 24-48 hours.

o Harvest the cells by trypsinization and collect the cell pellets by centrifugation.

e Wash the cells with PBS and resuspend the pellet.

o Fix the cells by adding the cell suspension dropwise into ice-cold 70% ethanol while
vortexing gently. Incubate for at least 30 minutes on ice.

o Centrifuge the fixed cells and wash with PBS.

o Resuspend the cell pellet in PI staining solution and incubate for 20 minutes at 37°C in the
dark.

e Analyze the samples by flow cytometry to determine the distribution of cells in different
phases of the cell cycle (G1, S, G2/M).
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Figure 3. Workflow for a radiometric MEK1 kinase inhibition assay.
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Western Blot for pERK Levels

This protocol outlines the general steps for detecting changes in ERK phosphorylation following
CI-1040 treatment.

Materials:

o Cancer cell line of interest

¢ CI-1040 stock solution (in DMSO)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
o BCA protein assay kit

e SDS-PAGE gels and running buffer

 PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

e Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2)

o HRP-conjugated secondary antibody

o ECL detection reagent

o Chemiluminescence imaging system

Procedure:

e Seed cells and treat with CI-1040 or DMSO for the desired time (e.g., 1-24 hours).
e Wash cells with ice-cold PBS and lyse with lysis buffer.

o Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
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o Denature protein samples by boiling in Laemmli buffer.

o Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

e Block the membrane with blocking buffer for 1 hour at room temperature.

 Incubate the membrane with anti-phospho-ERK1/2 primary antibody overnight at 4°C.

e Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1
hour at room temperature.

» Wash again and detect the signal using an ECL reagent and an imaging system.

e To normalize, strip the membrane and re-probe with an anti-total-ERK1/2 antibody.

Conclusion

CI1-1040 holds a significant place in the history of targeted cancer therapy as the first MEK
inhibitor to be clinically evaluated. Although its own development was curtailed by suboptimal
pharmacokinetic properties and limited efficacy, the compound unequivocally demonstrated the
feasibility of targeting the MEK/ERK pathway. The knowledge gained from the preclinical and
clinical studies of CI-1040, including the identification of its more bioavailable active metabolite,
has been invaluable in guiding the successful development of second-generation MEK
inhibitors that are now established components of cancer treatment regimens. The data and
protocols presented herein serve as a comprehensive resource for researchers continuing to
explore the intricacies of the MEK/ERK signaling cascade and the development of novel kinase
inhibitors.

« To cite this document: BenchChem. [The MEK Inhibitor CI-1040: A Comprehensive Technical
Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683921#the-chemical-structure-and-properties-of-
ci-1040]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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